2-氨基-2-(羟甲基)-4-甲基戊酸

描述

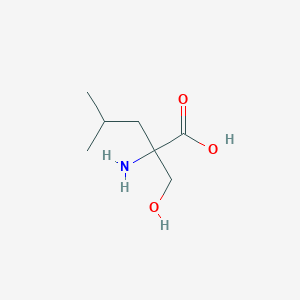

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .

Synthesis Analysis

The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves catalytic protodeboronation of alkyl boronic esters . Another method involves the reaction of N-Boc-amino ester in hydrochloric acid .Molecular Structure Analysis

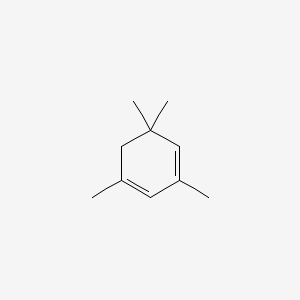

The molecular structure of Tris is represented by the formula (HOCH2)3CNH2 . It has a molar mass of 121.136 g·mol−1 .Chemical Reactions Analysis

Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . It also complexes with metal ions in solution .Physical And Chemical Properties Analysis

Tris appears as a white crystalline powder with a density of 1.328g/cm3 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water (~50 g/100 mL at 25 °C) and has an acidity (pKa) of 8.07 (conjugate acid) .科学研究应用

Biochemistry Buffer

TRIS is widely used in biochemistry as a buffering agent. It helps maintain a constant pH in solutions which is crucial for many biochemical reactions .

Molecular Biology Laboratories

In molecular biology, TRIS buffers are used to stabilize the pH during DNA replication and transcription processes .

Chemical Analysis

TRIS serves as a primary standard to standardize acid solutions for chemical analysis, ensuring accurate and consistent results .

Cell Membrane Permeability

It is applied to cell membranes to increase permeability, which can be important for various cellular studies and drug delivery systems .

Hydrophilic Interaction Chromatography

Functionalized silica particles with TRIS are used in hydrophilic interaction chromatography, a technique for separating compounds based on their hydrophilicity .

作用机制

Target of Action

The primary target of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Trizma base, is to act as a buffering agent in biochemical and molecular biology applications . It is extensively used in the formulation of buffer solutions, especially for solutions of nucleic acids .

Mode of Action

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid interacts with its targets by maintaining the pH within the physiological range (pH 7 -9) applicable to most living organisms . It is characterized by its optimal pKa of 8.1, making it well-suited for this role .

Biochemical Pathways

The compound affects the biochemical pathways by providing a stable environment for biochemical reactions . It is used in various procedures such as lactate dehydrogenase assays, in situ hybridization, and protein extraction from cells .

Pharmacokinetics

It is known to be soluble in water, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid’s action are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for many biochemical reactions .

Action Environment

Environmental factors such as temperature and concentration can influence the action, efficacy, and stability of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid. For instance, the pH of a Tris buffer increases about 0.03 unit per °C decrease in temperature, and decreases 0.03-0.05 unit per ten-fold dilution .

安全和危害

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHHTGBNYQWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

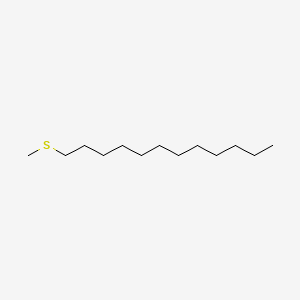

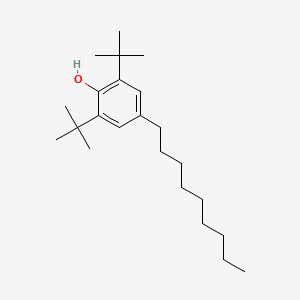

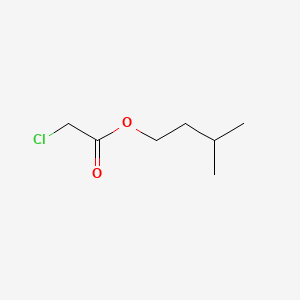

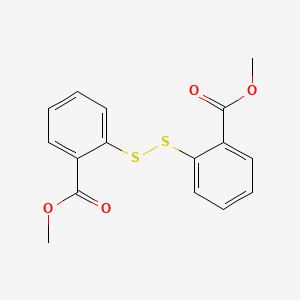

CC(C)CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370029 | |

| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

CAS RN |

7522-44-3 | |

| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。